Species-Specific Volatile Profile: Methyl 1-Propenyl Disulfide Defines Onion vs. Leek Aroma Identity
Methyl 1-propenyl disulfide was identified as a major volatile component in onion (Allium cepa) oils but was notably absent from the predominant volatile signature of leek (Allium porrum) oils. In contrast, dipropyl disulfide and dipropyl trisulfide predominated in leek volatile profiles [1]. This compositional dichotomy establishes methyl 1-propenyl disulfide as a distinguishing marker for onion-specific aroma reconstitution. In onion essential oil analyzed by GC-MS, methyl-(1-propenyl)-disulfide constituted 13.14% of the total volatile composition, ranking among the top five most abundant components alongside dimethyl-trisulfide (16.64%) and methyl-propyl-trisulfide (14.21%) [2]. This abundance level quantitatively anchors its functional contribution to onion aroma fidelity.
| Evidence Dimension | Presence/absence as major volatile component in Allium species |
|---|---|
| Target Compound Data | Major volatile component in onion; 13.14% relative abundance in onion essential oil |
| Comparator Or Baseline | Dipropyl disulfide: predominates in leek oils; not a major onion volatile in this study |
| Quantified Difference | Qualitative presence/absence difference between species; 13.14% vs. non-major status |
| Conditions | Simultaneous distillation-extraction (SDE) followed by GC and GC/MS analysis of Allium cepa and Allium porrum oils |
Why This Matters
This evidence establishes that methyl 1-propenyl disulfide is non-substitutable for achieving authentic onion aroma reconstitution—dipropyl disulfide or diallyl disulfide cannot replicate the same species-specific volatile signature.
- [1] Schulz, H.; Krüger, H.; Liebmann, J.; Peterka, H. Distribution of Volatile Sulfur Compounds in an Interspecific Hybrid between Onion (Allium cepa L.) and Leek (Allium porrum L.). J. Agric. Food Chem. 1998, 46, 5220-5224. View Source
- [2] Kocić-Tanackov, S.; Dimić, G.; Lević, J.; Tanackov, I.; Tuco, D. Effects of onion (Allium cepa L.) and garlic (Allium sativum L.) essential oils on the Aspergillus versicolor growth and sterigmatocystin production. J. Food Sci. 2012, 77(5), M278-M284. View Source
